Cas no 898356-06-4 (N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide)

N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide is a specialized diamide compound featuring a 2-cyanophenyl group and a 2-oxopyrrolidin-1-ylpropyl moiety. Its molecular structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological or metabolic pathways. The presence of both cyano and pyrrolidinone functional groups enhances its reactivity, enabling selective modifications for drug development. This compound may exhibit favorable solubility and stability properties due to its balanced polar and nonpolar regions. Its well-defined structure allows for precise characterization and reproducibility in research applications. The compound's versatility makes it a candidate for further investigation in medicinal chemistry and biochemical studies.
N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide structure
898356-06-4 structure
Product Name:N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide
CAS No:898356-06-4
MF:C16H18N4O3
MW:314.339123249054
CID:5488179
Update Time:2025-06-10

N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
    • N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide
    • Inchi: 1S/C16H18N4O3/c17-11-12-5-1-2-6-13(12)19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-10H2,(H,18,22)(H,19,23)
    • InChI Key: CHAMGRSXPUKTQM-UHFFFAOYSA-N
    • SMILES: C(NCCCN1CCCC1=O)(=O)C(NC1=CC=CC=C1C#N)=O

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Additional information on N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide

Professional Introduction to Compound with CAS No. 898356-06-4 and Product Name: N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide

The compound with the CAS number 898356-06-4 and the product name N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular architecture of this compound incorporates key functional groups that make it a promising candidate for further exploration in medicinal chemistry.

At the core of this compound's significance lies its molecular structure, which combines a 2-cyanophenyl moiety with a propylethanediamide backbone. The 2-cyanophenyl group introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and binding affinity. This is complemented by the presence of a 2-oxopyrrolidin-1-yl substituent, which adds another layer of complexity to its chemical behavior. Such structural features are often exploited in the design of bioactive molecules, as they can modulate interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy. Studies have shown that the presence of the N'-(2-cyanophenyl) group enhances the compound's solubility in polar solvents, while the N-3-(2-oxopyrrolidin-1-yl) moiety contributes to its stability under various conditions. These properties are critical for ensuring that the compound remains effective during storage and administration.

In the realm of medicinal chemistry, this compound has been investigated for its potential role in modulating various biological pathways. The cyano group in the 2-cyanophenyl moiety is known to interact with enzymes and receptors in a way that could lead to therapeutic effects. Similarly, the pyrrolidinone ring present in the 2-oxopyrrolidin-1-yl group has been associated with anti-inflammatory and analgesic properties. These findings suggest that this compound may have applications in treating conditions such as chronic pain, inflammation, and even certain types of cancer.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been exploring its derivatives to enhance its bioavailability and target specificity. For instance, modifications to the propylethanediamide backbone have shown promise in improving binding affinity to specific protein targets. These modifications are often guided by high-throughput screening (HTS) data and structure-based drug design (SBDD) approaches, which allow for rapid optimization of lead compounds.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry plays a significant role.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Preclinical studies involving cell-based assays and animal models are essential for evaluating their pharmacological profile. These studies provide valuable insights into how the compound behaves within living systems, helping researchers identify potential side effects or interactions with other drugs.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like this one. Machine learning algorithms can analyze vast datasets to predict how different structural modifications will affect a compound's biological activity. This approach has already led to several breakthroughs in developing novel therapeutics based on optimized molecular structures.

In conclusion, the compound with CAS no. 898356-06-4 and product name N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide represents a significant advancement in chemical and biomedical research. Its unique structural features make it a promising candidate for further exploration in drug development, particularly for conditions involving inflammation, pain management, and cancer treatment. With ongoing research focused on optimizing its pharmacological properties through computational modeling and synthetic chemistry techniques, this compound holds great potential for improving human health outcomes.

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